![molecular formula C32H50O3 B2980553 ((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)
((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Oxobetulinacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Triterpenoidderivate verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine Antikrebs-, antiviralen und entzündungshemmenden Eigenschaften untersucht. .
Industrie: Potenzielle Anwendungen bei der Entwicklung von Arzneimitteln und Therapeutika
5. Wirkmechanismus
Der genaue Wirkmechanismus von 3-Oxobetulinacetat ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkung durch Hemmung wichtiger Enzyme und Signalwege ausübt, die an der Cholesterinsynthese und Zellproliferation beteiligt sind. Diese Hemmung führt zu einem reduzierten Zellwachstum und einer erhöhten Apoptose in Krebszellen. Darüber hinaus stört es die Virusreplikation, indem es spezifische Virusproteine und Signalwege angreift .
Ähnliche Verbindungen:
Betulin: Die Stammverbindung, aus der 3-Oxobetulinacetat gewonnen wird.
Betulinsäure: Ein weiteres Derivat von Betulin mit ähnlichen Antikrebs- und antiviralen Eigenschaften.
Betulin-Aldehyd: Eine verwandte Verbindung mit unterschiedlichen biologischen Aktivitäten
Einzigartigkeit: 3-Oxobetulinacetat zeichnet sich durch seine einzigartige Kombination aus Acetylierung und Oxidation aus, die seine biologische Aktivität und Spezifität verbessert. Seine Fähigkeit, eine breite Palette von Krebszelllinien und viralen Krankheitserregern zu hemmen, macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Oxobetulin Acetate is synthesized from betulin through a series of chemical reactions. The primary steps involve the oxidation of betulin to form 3-oxobetulin, followed by acetylation to yield 3-Oxobetulin Acetate. The reaction conditions typically involve the use of oxidizing agents and acetic anhydride in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 3-Oxobetulin Acetate on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Oxobetulinacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in stärker oxidierte Derivate.
Reduktion: Bildung reduzierter Triterpenoide.
Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt
Hauptprodukte:
Wirkmechanismus
The exact mechanism of action of 3-Oxobetulin Acetate is not fully understood. it is believed to exert its effects by inhibiting key enzymes and pathways involved in cholesterol biosynthesis and cellular proliferation. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, it interferes with viral replication by targeting specific viral proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Betulin: The parent compound from which 3-Oxobetulin Acetate is derived.
Betulinic Acid: Another derivative of betulin with similar anti-cancer and anti-viral properties.
Betulinic Aldehyde: A related compound with distinct biological activities
Uniqueness: 3-Oxobetulin Acetate stands out due to its unique combination of acetylation and oxidation, which enhances its biological activity and specificity. Its ability to inhibit a broad range of cancer cell lines and viral pathogens makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-3a-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-25,27H,1,9-19H2,2-8H3/t22-,23+,24-,25+,27+,29-,30+,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAXQKGWYDUTG-MOFGVCBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)
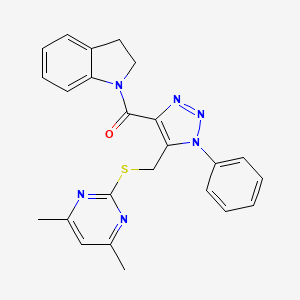
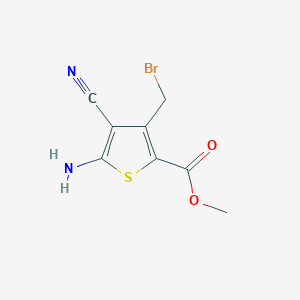
![Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2980475.png)
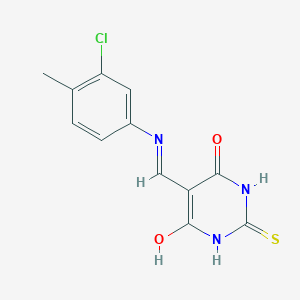

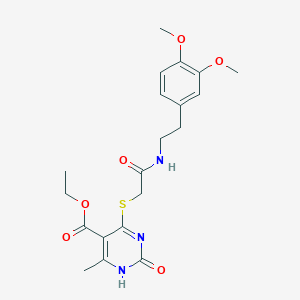
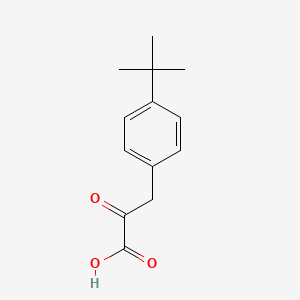
![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)
![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)
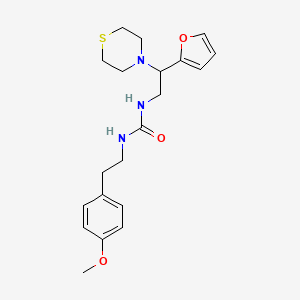

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)
![2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2980493.png)
